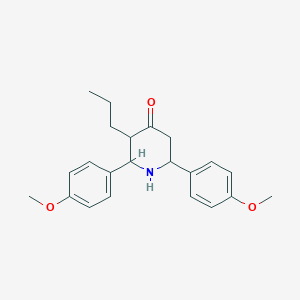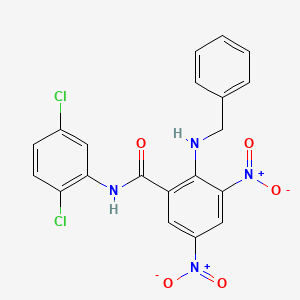
Decylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decylurea is an organic compound belonging to the class of ureas, which are characterized by the presence of two amine groups joined by a carbonyl (C=O) functional group. The chemical formula for this compound is C11H24N2O . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Decylurea can be synthesized through the reaction of decylamine with urea under controlled conditions. The reaction typically involves heating the reactants to facilitate the formation of the urea linkage. The general reaction can be represented as: [ \text{Decylamine} + \text{Urea} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of high-pressure reactors to ensure efficient conversion of reactants. The process conditions often include temperatures ranging from 150 to 250°C and pressures between 5 to 25 MPa .
Análisis De Reacciones Químicas
Types of Reactions: Decylurea undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its amine derivatives.
Substitution: this compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the substituent being introduced.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce decylamines.
Aplicaciones Científicas De Investigación
Decylurea has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Medicine: Research has explored the use of this compound in drug development, particularly for its potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of Decylurea involves its interaction with specific molecular targets. For instance, this compound has been shown to inhibit bifunctional epoxide hydrolase 2, an enzyme involved in the metabolism of epoxides . This inhibition can lead to various biological effects, including anti-inflammatory and antihypertensive activities.
Comparación Con Compuestos Similares
Dicyclohexylurea: Another urea derivative with similar structural features but different applications.
N-Cyclohexyl-N’-Decylurea: A compound closely related to Decylurea, known for its use in pharmaceutical research.
Uniqueness of this compound: this compound stands out due to its specific molecular structure, which imparts unique properties and applications. Its ability to inhibit certain enzymes and its potential therapeutic effects make it a compound of significant interest in both scientific research and industrial applications.
Propiedades
Número CAS |
17450-44-1 |
|---|---|
Fórmula molecular |
C11H24N2O |
Peso molecular |
200.32 g/mol |
Nombre IUPAC |
decylurea |
InChI |
InChI=1S/C11H24N2O/c1-2-3-4-5-6-7-8-9-10-13-11(12)14/h2-10H2,1H3,(H3,12,13,14) |
Clave InChI |
HHCZYYBKCPWBMS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCNC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N6-ethyl-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B15151027.png)
![methyl N~6~-[(benzyloxy)carbonyl]lysylalanylphenylalanylphenylalaninate](/img/structure/B15151032.png)
![Bis[4-(4-azidophenoxy)phenyl]methanone](/img/structure/B15151037.png)

![(2S,5R)-5-{4-[(2-fluorophenyl)methoxy]phenyl}pyrrolidine-2-carboxamide hydrochloride](/img/structure/B15151043.png)
![2-(2,5-Dimethylphenyl)-2-oxoethyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B15151047.png)
![Cyclohexane, 1,3-bis[(thiophene-2-carbonyl)amino]methyl-](/img/structure/B15151053.png)
![N-(5-bromopyridin-2-yl)-4-[(4-chlorophenyl)methoxy]-3-methoxybenzamide](/img/structure/B15151061.png)

![2-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-{[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]amino}phenol](/img/structure/B15151076.png)


![4'H-spiro[4-azabicyclo[2.2.2]octane-2,2'-[1,3]thiazolidin]-4'-one](/img/structure/B15151114.png)
![ethyl 2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3,3,3-trifluoro-N-(pyridin-3-ylcarbonyl)alaninate](/img/structure/B15151117.png)
